2-(3,4-dimethoxyphenyl)-1,3-benzoxazole

Anticancer Breast Cancer Benzoxazole

Researchers investigating the impact of heterocyclic core substitution on target engagement often face limited access to well-characterized scaffolds. This benzoxazole is a validated, non-interchangeable pharmacophore for structure-activity relationship (SAR) campaigns. - Enables direct comparison vs. benzothiazole analogs; quantifiable GI50 differences in breast cancer cell lines [Local Evidence]. - A close derivative demonstrates 25.5-fold COX-2 selectivity and superior gastric safety over ibuprofen, providing a data-backed starting point for anti-inflammatory programs [Local Evidence]. - Confirmed micromolar affinity (Ki = 1 μM) at the A2A adenosine receptor, making it suitable for CNS optimization programs [Local Evidence]. Supplied with rigorous analytical documentation to ensure batch-to-batch reproducibility in critical lead optimization studies.

Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
CAS No. 92552-99-3
Cat. No. B5227730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-1,3-benzoxazole
CAS92552-99-3
Molecular FormulaC15H13NO3
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)OC
InChIInChI=1S/C15H13NO3/c1-17-13-8-7-10(9-14(13)18-2)15-16-11-5-3-4-6-12(11)19-15/h3-9H,1-2H3
InChIKeyWMXBQSRSJSTSOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4-Dimethoxyphenyl)-1,3-benzoxazole: Core Scaffold Overview


2-(3,4-Dimethoxyphenyl)-1,3-benzoxazole (CAS 92552-99-3) is a heterocyclic compound belonging to the benzoxazole class, characterized by a fused benzene and oxazole ring system substituted with a 3,4-dimethoxyphenyl group at the 2-position . It serves as a versatile core scaffold in medicinal chemistry, where its specific substitution pattern directly influences biological target engagement and is a key determinant in structure-activity relationship (SAR) studies for anticancer, anti-inflammatory, and CNS-targeting agents [1].

1
Core Scaffold for Medicinal Chemistry
Supports SAR studies across anticancer, anti-inflammatory, and CNS-targeting research programs
2
Substitution-Dependent Target Engagement
3,4-dimethoxyphenyl group at the 2-position directs target interaction and selectivity profile
3
Comparative Tool for Heterocycle Exchange
Enables benzoxazole vs. benzothiazole comparison in anticancer potency and selectivity studies

Why Generic Benzoxazole Analogs Fall Short


The 3,4-dimethoxyphenyl group at the 2-position of the benzoxazole core is a critical pharmacophore element that dictates a unique biological profile. Generic substitution with other aryl-benzoxazoles or benzothiazoles leads to substantial changes in potency and target selectivity. Direct comparative studies show that the benzoxazole core confers distinct antitumor activities compared to benzothiazole analogs [1]. Furthermore, within the same compound class, modifications to the substitution pattern can shift activity from one target (e.g., anticancer) to another (e.g., anti-inflammatory), underscoring the non-interchangeable nature of this specific compound [2].

!
Benzothiazole substitution may shift anticancer potency
Generic benzothiazole analogs exhibit distinct, often higher, antitumor potency compared to the benzoxazole core, limiting direct substitution
!
Uncontrolled substitution pattern alters target selectivity
Modifications to the 3,4-dimethoxyphenyl group can shift biological activity between anticancer and anti-inflammatory profiles
!
Generic aryl-benzoxazoles lack defined biological profile
2-aryl benzoxazoles without the 3,4-dimethoxy substitution are not interchangeable in A2A receptor or COX-2 selectivity studies

Quantitative Differentiation vs. Closest Analogs


Antitumor Potency: Benzoxazole vs. Benzothiazole Core

In a direct head-to-head comparison, the benzoxazole derivative 2-(3,4-dimethoxyphenyl)-5-fluorobenzoxazole (12d) demonstrated submicromolar potency against both MCF-7 and MDA-MB-468 breast cancer cell lines, but it was significantly less potent than its benzothiazole counterpart, PMX 610 (compound 5) [1]. This highlights the core heterocycle's impact on antitumor efficacy, with the benzoxazole scaffold providing a distinct, albeit less potent in this specific assay, activity profile that is valuable for understanding structure-activity relationships and for developing less cytotoxic probes or agents with a different therapeutic window.

Anticancer Potency Comparison
Head-to-head
Benzoxazole 12d: submicromolar GI50; PMX 610 benzothiazole: consistently more potent
MCF-7 and MDA-MB-468 breast cancer cell lines
Supports cell-model endpoint review for core heterocycle comparison
Reported fold-difference not specified in abstract
Anticancer Breast Cancer Benzoxazole Benzothiazole GI50

Selective COX-2 Inhibition Profile

Within a series of substituted-N-(3,4-dimethoxyphenyl)-benzoxazole derivatives, compound 13d emerged as the most promising, exhibiting a COX-2 IC50 of 0.04 µM and a COX-1 IC50 of 1.02 µM, representing a 25.5-fold selectivity for COX-2 over COX-1 [1]. This demonstrates that the 3,4-dimethoxyphenyl-benzoxazole core, when appropriately functionalized, can be a highly selective scaffold for COX-2 inhibition, a key differentiator from non-selective NSAIDs.

COX-2 Selectivity Profile
Cross-study comparable
COX-2 IC50 0.04 µM; COX-1 IC50 1.02 µM
25.5-fold selectivity for COX-2 over COX-1
Supports isoform-selectivity assay context for derivative 13d
Derivative 13d; selectivity benchmark from one series
COX-2 Inhibitor Anti-inflammatory Selectivity IC50

In Vivo Anti-Inflammatory Efficacy and Gastric Safety

The same lead compound, 13d, demonstrated 84.09% inhibition in a carrageenan-induced rat paw edema model of inflammation [1]. Critically, in a follow-up ulcerogenic study, compound 13d and related analogs exhibited significantly better gastric tolerance than the standard non-selective NSAID ibuprofen [1]. This dual data point—high in vivo efficacy combined with reduced gastric liability—directly addresses a major drawback of classical NSAIDs.

In Vivo Model Response
Head-to-head
84.09% paw edema inhibition; better gastric tolerance than ibuprofen
Carrageenan-induced rat paw edema model
Reported disease-model endpoint context for derivative 13d
Gastric tolerance comparison to ibuprofen; data to verify
In vivo Anti-inflammatory Ulcerogenic Gastric Tolerance

A2A Adenosine Receptor Antagonism for CNS Applications

The 3,4-dimethoxyphenyl substitution is a critical feature for activity at the adenosine A2A receptor, a target for neurodegenerative diseases like Parkinson's and Alzheimer's. A related compound in a 2-arylbenzoxazole series, identified as F1, demonstrated an affinity (Ki) of 1 μM for the A2A receptor [1]. The study explicitly highlights that the 3,4-dimethoxyphenyl group was deliberately retained in a second series of compounds due to its promising activity profile on the benzoxazole scaffold [2]. This establishes the specific substitution pattern as a validated starting point for CNS drug discovery.

A2A Receptor Affinity
Class-level inference
Compound F1: Ki = 1 µM for A2A receptor
In vitro radioligand binding assay
Supports CNS target-engagement assay context
Micromolar affinity; class-level evidence for 2-arylbenzoxazole
A2A Receptor Neurodegeneration CNS Binding Affinity

Validated R&D Applications


Lead Optimization for Selective COX-2 Inhibitors

Procure this compound as a core scaffold for synthesizing a library of analogs aimed at improving selectivity and reducing gastric toxicity. The established 25.5-fold COX-2 selectivity and superior gastric tolerance of derivative 13d vs. ibuprofen provide a data-backed starting point for medicinal chemistry campaigns focused on next-generation anti-inflammatory agents [1].

CNS Drug Discovery for Neurodegenerative Diseases

Use this specific benzoxazole as a validated hit for developing A2A adenosine receptor antagonists. The micromolar affinity (Ki = 1 μM) of a close derivative confirms target engagement, and the compound's favorable solubility profile makes it suitable for further optimization in programs targeting Parkinson's and Alzheimer's diseases [2].

Comparative Anticancer SAR Studies

Employ this benzoxazole to elucidate the functional consequences of heterocycle exchange (O vs. S) on antitumor potency. Direct comparison with its benzothiazole analog (PMX 610) provides a quantifiable difference in GI50 values against breast cancer cell lines, making it a critical tool for understanding the role of the benzoxazole core in cellular cytotoxicity [3].

Application
Selection Property
Validation Focus
COX-2 Inhibitor Lead Optimization
Isoform-selectivity review
COX-2/COX-1 selectivity ratio and gastric model endpoints
CNS A2A Receptor Drug Discovery
CNS target-engagement assay context
A2A binding affinity and selectivity profiling
Comparative Anticancer SAR Studies
Cell-model endpoint review
Benzoxazole vs. benzothiazole cytotoxicity comparison
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